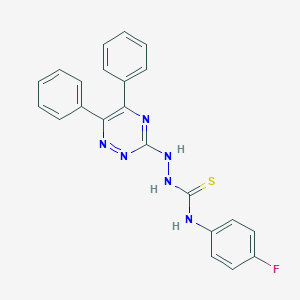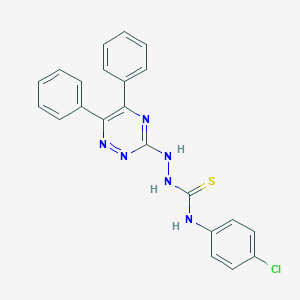![molecular formula C18H14ClN5O2 B292732 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B292732.png)
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione, also known as CTMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. CTMP belongs to the family of pyrimidine derivatives and has been studied for its ability to modulate various biological pathways.
作用機序
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase B (AKT) and glycogen synthase kinase 3 beta (GSK3β), which are involved in cell proliferation and survival. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also inhibits the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also enhances memory and cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and platelet aggregation.
実験室実験の利点と制限
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has several advantages for lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying the molecular mechanisms involved in various biological processes. However, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Moreover, the synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione is a multi-step process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione. One direction is to study its potential therapeutic applications in other fields of medicine, such as infectious diseases and metabolic disorders. Another direction is to investigate the molecular mechanisms involved in 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione's effects on memory and cognitive function. Additionally, further research is needed to determine the long-term effects of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione on human health and its potential side effects.
合成法
The synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine to form the intermediate compound 3-(2-chlorobenzyl)-6-(4-methylphenyl)-2H-1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one. This intermediate compound is then treated with hydrazine hydrate to form 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione.
科学的研究の応用
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its ability to enhance memory and cognitive function. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects.
特性
分子式 |
C18H14ClN5O2 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-6-8-13(9-7-11)24-17(25)15-16(20-18(24)26)23(22-21-15)10-12-4-2-3-5-14(12)19/h2-9,22H,10H2,1H3 |
InChIキー |
CWXLYOODWBWIEZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 4-chlorobenzoate](/img/structure/B292653.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)



![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)


![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)
![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)